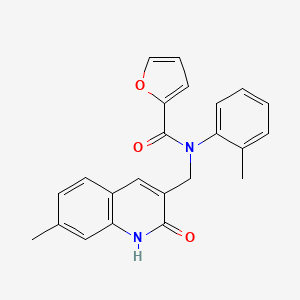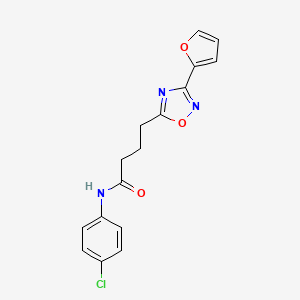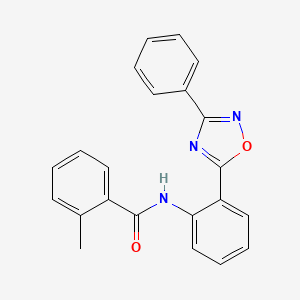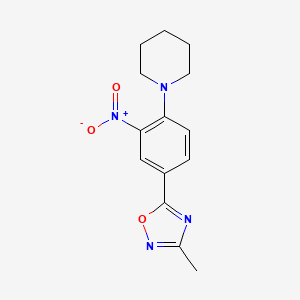
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that exhibits a range of interesting properties, making it an attractive target for researchers.
作用机制
The mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. Some studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Other studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may interact with G protein-coupled receptors (GPCRs), which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic properties. In vitro studies have demonstrated that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of COX-2. In vivo studies have shown that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can reduce pain and inflammation in animal models.
实验室实验的优点和局限性
One advantage of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate in lab experiments is its ability to selectively target specific cellular targets, making it a useful tool for studying protein-ligand interactions and enzyme activity. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is relatively easy to synthesize and has a relatively low cost compared to other compounds. However, one limitation of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate. One area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based materials with novel properties, such as stimuli-responsive behavior or self-assembly. Another area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate and its potential interactions with cellular targets.
合成方法
The synthesis of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The resulting compound is then esterified with methyl alcohol to produce Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate.
科学研究应用
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and supramolecular assemblies. In chemical biology, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a probe to study protein-ligand interactions and enzyme activity.
属性
IUPAC Name |
methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRMQNNVYZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (rs)-2-(5-methyl-1-tetrazolyl)-3-phenyl-propionate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)


![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)


![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
